molecular formula C9H14O2 B13961481 2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one

2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one

Cat. No.: B13961481
M. Wt: 154.21 g/mol
InChI Key: KJVOAOZNEGCSKT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxymethyl group and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formaldehyde in the presence of a phosphine catalyst, such as tributylphosphine or dimethylphenylphosphine . The reaction is typically carried out in a suitable solvent system to ensure high yield and efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and solvents can be optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethyl-2-cyclopenten-1-one: Similar structure but lacks the prop-2-enyl group.

    2-(Hydroxymethyl)-2-prop-2-enylcyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.

Uniqueness

2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one is unique due to the presence of both a hydroxymethyl group and a prop-2-enyl group on a cyclopentanone ring

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(hydroxymethyl)-2-prop-2-enylcyclopentan-1-one

InChI

InChI=1S/C9H14O2/c1-2-5-9(7-10)6-3-4-8(9)11/h2,10H,1,3-7H2

InChI Key

KJVOAOZNEGCSKT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCC1=O)CO

Origin of Product

United States

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